

# evaluation of carbutamide's effects on cardiovascular risk factors compared to gliclazide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carbutamide |           |
| Cat. No.:            | B1668437    | Get Quote |

# An Evaluation of Cardiovascular Risk Factors: Carbutamide vs. Gliclazide

In the landscape of oral hypoglycemic agents, the cardiovascular safety of sulfonylureas has been a subject of ongoing scientific scrutiny. This comparison guide provides a detailed evaluation of two such agents from different generations: **carbutamide**, a first-generation sulfonylurea, and gliclazide, a second-generation agent. The following sections present available experimental data, detail relevant study protocols, and illustrate key mechanistic pathways to offer an objective comparison for researchers, scientists, and drug development professionals.

#### **Quantitative Data on Cardiovascular Risk Factors**

Direct comparative clinical trial data for **carbutamide** and gliclazide is scarce due to the discontinuation of **carbutamide** in many regions. The following tables summarize available data on their effects on major cardiovascular risk factors, drawing from key studies and established pharmacological profiles.

Table 1: Effects on Major Adverse Cardiovascular Events (MACE)



| Drug                             | Key<br>Study/Evidenc<br>e                                                                                      | Primary<br>Outcome                                                     | Hazard Ratio<br>(HR) / Odds<br>Ratio (OR) | Key Findings                                                                                                                                                                                                                    |
|----------------------------------|----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Carbutamide                      | University Group Diabetes Program (UGDP) - Note: Studied tolbutamide, a similar first- generation sulfonylurea | Cardiovascular<br>mortality                                            | Increased risk                            | The UGDP study reported an increased risk of cardiovascular mortality with tolbutamide compared to diet alone or diet plus insulin, raising concerns for the entire class of first-generation sulfonylureas[1] [2][3][4][5][6]. |
| Gliclazide                       | ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) Trial       | Composite of major macrovascular and microvascular events              | 0.90 (95% CI<br>0.82–0.98)                | Intensive glucose control with a gliclazide-based regimen significantly reduced the composite primary outcome, primarily driven by a reduction in microvascular events (nephropathy)[7] [8][9][10].                             |
| Major<br>macrovascular<br>events | 0.94 (95% CI<br>0.84-1.06)                                                                                     | There was no significant difference in the risk of major macrovascular |                                           |                                                                                                                                                                                                                                 |



|                                   |                          | events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) with intensive gliclazide-based therapy compared to standard care[7] [10]. |                                                                                                                                                                       |
|-----------------------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Other<br>Observational<br>Studies | Cardiovascular<br>safety | Favorable compared to other sulfonylureas                                                                                                                    | Several observational studies suggest that gliclazide has a better cardiovascular safety profile compared to other sulfonylureas, such as glibenclamide[11 ][12][13]. |

Table 2: Effects on Other Cardiovascular Risk Factors



| Risk Factor          | Carbutamide (and other first-generation sulfonylureas)                                 | Gliclazide                                                                                                                                                                                                                                                  |
|----------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hypoglycemia         | Higher risk of severe and prolonged hypoglycemia.                                      | Lower risk of hypoglycemia compared to other sulfonylureas like glimepiride and glibenclamide[14][15]. The ADVANCE trial reported a higher incidence of severe hypoglycemia in the intensive control group (2.7%) versus the standard group (1.5%)[9] [10]. |
| Blood Pressure       | Limited direct data. Some studies on combined treatments showed slight reductions[16]. | The ADVANCE trial's blood pressure-lowering arm (using perindopril-indapamide) showed cardiovascular benefits, but the gliclazide-based glucose-lowering arm did not have a direct, significant impact on blood pressure[9][17].                            |
| Lipid Profile        | Limited direct data.                                                                   | Gliclazide has been shown to lower blood glucose and lipid levels[18].                                                                                                                                                                                      |
| Platelet Aggregation | Limited direct data.                                                                   | Gliclazide has demonstrated anti-platelet effects, which may contribute to improved microcirculation and a reduced risk of vascular complications[19][20].                                                                                                  |
| Oxidative Stress     | Limited direct data.                                                                   | Gliclazide possesses<br>antioxidant properties due to<br>its unique aminoazabicyclo-<br>octane ring, which may help                                                                                                                                         |



protect against vascular damage[19][20].

### **Experimental Protocols**

Understanding the methodologies of key clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the UGDP and ADVANCE trials.

#### **University Group Diabetes Program (UGDP)**

The UGDP was a long-term, multicenter, prospective clinical trial initiated in 1960 to evaluate the effectiveness of glucose-lowering drugs in preventing or delaying vascular complications in patients with non-insulin-dependent diabetes[1][2].

- Study Design: Patients were randomly assigned to one of four treatment groups:
  - Diet alone (placebo)
  - Diet plus a standard, fixed dose of tolbutamide
  - Diet plus a standard, fixed dose of insulin
  - Diet plus a variable dose of insulin adjusted to control blood glucose
- Patient Population: The study enrolled 823 patients with adult-onset diabetes[1].
- Endpoints: The primary endpoint was the occurrence of vascular complications. Mortality was also tracked[1].
- Key Outcome for Sulfonylureas: The tolbutamide arm of the study was terminated early due to findings of increased cardiovascular mortality compared to the other treatment groups[2] [21][3].

# ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) Trial



The ADVANCE trial was a large-scale, randomized controlled trial designed to assess the effects of intensive blood glucose control and blood pressure lowering on major vascular events in patients with type 2 diabetes[7][8][9].

- Study Design: The trial had a 2x2 factorial design where patients were randomly assigned to:
  - Intensive glucose control (targeting an HbA1c of ≤6.5%) with a gliclazide (modified release)-based regimen, or standard glucose control.
  - A fixed combination of perindopril and indapamide or placebo.
- Patient Population: 11,140 patients with type 2 diabetes at high risk for cardiovascular events were enrolled[8].
- · Glucose Control Regimen:
  - Intensive Group: Started with gliclazide (modified release) with the addition of other drugs (metformin, thiazolidinediones, acarbose, insulin) as needed to achieve the HbA1c target.
  - Standard Group: Followed local guidelines for glucose control, with the treating physician choosing the appropriate glucose-lowering drugs (excluding gliclazide)[17].
- Primary Endpoints: A composite of major macrovascular events (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy)[8][10].

## **Signaling Pathways and Mechanisms of Action**

The differential effects of **carbutamide** and gliclazide on the cardiovascular system can be partly attributed to their distinct interactions with sulfonylurea receptors (SUR) in various tissues.

#### **General Mechanism of Action of Sulfonylureas**

Both **carbutamide** and gliclazide are sulfonylureas that lower blood glucose by stimulating insulin secretion from pancreatic  $\beta$ -cells[22][23]. This is achieved by binding to the SUR1 subtype on these cells, which leads to the closure of ATP-sensitive potassium (K-ATP)



channels, depolarization of the cell membrane, calcium influx, and subsequent insulin exocytosis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. The trials and tribulations of the University Group Diabetes Program 2: lessons and reflections PMC [pmc.ncbi.nlm.nih.gov]
- 2. jameslindlibrary.org [jameslindlibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapy of type 2 diabetes, cardiovascular death, and the UGDP PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse cardiovascular effects of sulphonylurea drugs. Clinical significance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of anti-diabetes drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Mednet CME, CHE | ADVANCE: Intensive Glucose Control Demonstrates Reduction in Vascular Events in Patients with Type 2 Diabetes [mednet.ca]
- 10. A Summary of the ADVANCE Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cardiovascular Safety Profile of Currently Available Diabetic Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gliclazide Wikipedia [en.wikipedia.org]
- 15. wignet.com [wignet.com]
- 16. researchgate.net [researchgate.net]
- 17. Cardiovascular Risk in Type 2 Diabetes Reflecting on the ADVANCE Study | USC Journal [uscjournal.com]
- 18. Gliclazide: metabolic and vascular effects--a perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. The UGDP controversy: thirty-four years of contentious ambiguity laid to rest PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is Carbutamide used for? [synapse.patsnap.com]
- 23. m.youtube.com [m.youtube.com]



• To cite this document: BenchChem. [evaluation of carbutamide's effects on cardiovascular risk factors compared to gliclazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668437#evaluation-of-carbutamide-s-effects-on-cardiovascular-risk-factors-compared-to-gliclazide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com